molecular formula C8H6O3 B1673408 (p-Hydroxyphenyl)glyoxal CAS No. 24645-80-5

(p-Hydroxyphenyl)glyoxal

Cat. No.: B1673408
CAS No.: 24645-80-5
M. Wt: 150.13 g/mol
InChI Key: MTMONFVFAYLRSG-UHFFFAOYSA-N
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Description

HPG Protein Modifier, or p-Hydroxyphenylglyoxal, reacts with arginine residues to give a large increase in absorbance at approximately 340 nm, and hence, is a good choice for amino acid side chain modification.

Biological Activity

(p-Hydroxyphenyl)glyoxal, also known as 4-Hydroxyphenyl glyoxal (HPG), is a compound with significant biological implications, particularly in the context of protein modification and enzyme activity. This article reviews the biological activity of HPG, focusing on its mechanisms of action, applications in biochemical research, and relevant case studies.

  • Chemical Formula : C₈H₆O₃
  • Molecular Weight : 150.13 g/mol
  • CAS Number : 24645-80-5
  • Physical State : Off-white crystalline powder
  • Solubility : More water-soluble than other arginine modifiers and resistant to oxidation.

HPG is known to specifically react with arginine residues in proteins under mild conditions (pH 7 to 9, at 25°C). This reaction leads to the formation of spectrophotometrically measurable products, allowing for quantitative analysis of amino acid modifications. The reaction follows Beer's Law within a concentration range of 5 to 50 µM, monitored at a wavelength of 340 nm .

Enzyme Inactivation

Research indicates that HPG can inactivate various enzymes by modifying critical amino acid residues. For instance, studies on tryptophan synthase from Escherichia coli demonstrated that HPG modifies sulfhydryl groups that are essential for enzyme activity. This modification can lead to significant changes in enzyme kinetics and functionality .

Protein Interaction Studies

HPG serves as a valuable reagent in studying protein interactions and enzyme activity. By selectively modifying arginine residues, researchers can investigate the roles these residues play in protein structure and function. This application is particularly useful in understanding enzyme mechanisms and developing inhibitors .

Case Study 1: Tryptophan Synthase Modification

In a study focusing on the alpha subunit of tryptophan synthase, it was found that HPG modifies two to three sulfhydryl groups without affecting arginyl residues modified by other reagents like phenylglyoxal. This specificity allows researchers to deduce the importance of these residues in enzyme activity and protection by substrates .

Case Study 2: Quantitative Analysis of Arginine Modifications

A study utilized HPG for the quantitative detection of arginine modifications in various proteins. The results indicated that HPG's higher water solubility and resistance to oxidation made it superior to traditional reagents like p-nitrophenylglyoxal, enhancing the reliability of measurements in complex biological samples .

Data Table: Comparison of Arginine Modifiers

ModifierSolubilityOxidation ResistanceSpecificity
p-Hydroxyphenylglyoxal (HPG)HighHighArginine-specific
PhenylglyoxalModerateModerateArginine & Sulfhydryl
p-NitrophenylglyoxalLowLowArginine-specific

Scientific Research Applications

Protein Modification

Specificity for Arginine Residues

(p-Hydroxyphenyl)glyoxal is known for its ability to specifically modify arginine residues in proteins under mild conditions (pH 7 to 9, at 25°C). This specificity allows for quantitative analysis of protein interactions and modifications. The reaction can be monitored spectrophotometrically, adhering to Beer's Law within a concentration range of 5 to 50 µM, with detection at 340 nm .

Case Study: Tryptophan Synthase Inactivation

A notable study demonstrated that this compound can inactivate the alpha subunit of tryptophan synthase from Escherichia coli. The research indicated that this compound reacts with sulfhydryl groups and arginyl residues, complicating the understanding of arginine's role in enzyme activity. The findings suggest that two sulfhydryl groups and one essential arginine are crucial for maintaining enzyme function .

Disease Diagnostics

Role in Autoimmune Diseases

Research has indicated that this compound can be utilized in the development of probes for monitoring citrullination processes associated with autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. These probes can help identify citrullinated proteins, which are biomarkers for these conditions. The ability to label proteins selectively allows for improved diagnostic techniques .

Biomarker Discovery

The specificity of this compound for arginine residues makes it a valuable tool in biomarker discovery. By identifying proteins modified by this compound, researchers can gain insights into disease mechanisms and potential therapeutic targets. For instance, studies have shown that modifications by this compound can be correlated with disease states characterized by abnormal protein arginine deiminase activity .

Therapeutic Applications

Potential Drug Development

The unique reactivity of this compound has led to its exploration as a scaffold for drug development. Its ability to selectively modify proteins could pave the way for new therapeutic agents targeting specific pathways involved in disease progression. For example, compounds derived from this compound may have applications in treating cancers or neurodegenerative diseases by modulating protein interactions .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying glyoxal and methylglyoxal in environmental samples, and how do their detection limits compare?

  • Methodological Answer : Glyoxal and methylglyoxal can be quantified using:

  • HPLC with derivatization (e.g., DNPH-coated filters): Offers detection limits of ~1.5 ppbv for glyoxal and 1.3 ppbv for methylglyoxal over 4 hours but suffers from poor temporal resolution and interferences .
  • Laser-Induced Phosphorescence (LIP) : Achieves high sensitivity (18 pptv LoD for glyoxal per minute) and fast time resolution (3 Hz) .
  • Cavity-Enhanced Spectroscopy (CEDOAS/IB-BCEAS) : Provides LoDs of 28.5 pptv (glyoxal) and 170 pptv (methylglyoxal) per minute with single-point in situ measurements .
  • Satellite Retrievals (SCIAMACHY, TROPOMI) : Useful for global spatial distribution but require ground validation (e.g., LIP or CEDOAS) to resolve discrepancies in atmospheric models .

Q. How do seasonal and spatial variations affect glyoxal and methylglyoxal concentrations in different ecosystems?

  • Methodological Answer : Seasonal peaks correlate with warm, dry periods due to enhanced biogenic emissions (e.g., isoprene) and biomass burning. Spatial variability is highest in tropical regions (e.g., Amazon, Congo Basin) with biogenic and fire-related sources. Researchers should combine satellite data (SCIAMACHY/TROPOMI) with ground-based monitoring to account for regional differences in VOC oxidation pathways .

Q. What laboratory techniques are recommended for preserving glyoxal integrity during sample fixation?

  • Methodological Answer : Replace formaldehyde with acid-free glyoxal (GAF) for RNA-compatible fixation. GAF (2% solution) maintains pH neutrality and avoids RNA-protein crosslinking, enabling transcriptome analysis post-staining and flow sorting .

Advanced Research Questions

Q. What mechanisms explain the acid-catalyzed heterogeneous uptake of glyoxal onto particulate matter, and how does relative humidity modulate reaction pathways?

  • Methodological Answer : Glyoxal undergoes hydration on aerosols, forming oligomers via acid-catalyzed mechanisms. At 55% RH, (NH₄)₂SO₄ aerosols show uptake coefficients (γ) of ~2.9×10⁻³, increasing with acidity. Low RH (<20%) suppresses oligomerization due to reduced particle water content. Use aerosol mass spectrometry (AMS) and UV-vis/NMR spectroscopy to identify products like cyclic acetals and sulfate esters .

Q. How can discrepancies between satellite-derived glyoxal data and ground-based measurements be resolved to improve atmospheric models?

  • Methodological Answer : Ground-truth satellite retrievals (e.g., SCIAMACHY) with LIP or CEDOAS in marine/rural regions to account for missing sources (e.g., oceanic emissions). Integrate vertical profile data and model sensitivity tests (e.g., GEOS-Chem) to refine SOA formation estimates .

Q. What experimental approaches quantify the contribution of glyoxal-derived secondary organic aerosols (SOA) under varying atmospheric conditions?

  • Methodological Answer : Use chamber experiments with ammonium sulfate seeds under controlled RH (30–80%). Monitor organic growth via HR-ToF-AMS and DMA. For field studies, apply tracer-based methods (e.g., cyclohexane dilution) to assess reversibility of uptake .

Q. How do oligomerization pathways of glyoxal and methylglyoxal differ, and what implications do these have for aerosol composition?

  • Methodological Answer : Glyoxal forms hydrates and cyclic acetals, while methylglyoxal undergoes aldol condensation due to its methyl group enabling enolization. DFT calculations (B3LYP/6-311+G*) and kinetic modeling reveal methylglyoxal’s preference for nucleophilic attack at the aldehyde group, leading to distinct oligomers. These differences impact SOA volatility and brown carbon formation .

Q. What advanced glycation endproducts (AGEs) are formed from glyoxal in biological systems, and how are they quantified in vitro?

  • Methodological Answer : Glyoxal generates Nε-(carboxymethyl)lysine (CML) via reactions with lysine residues. For quantification:

  • Use Girard-T reagent derivatization followed by HPLC-UV/fluorescence detection.
  • Validate with ESI-MS to identify S-(carboxymethyl)cysteine adducts on proteins.
  • Maintain physiological conditions (pH 7.4, 37°C) and use aminoguanidine to trap reactive intermediates .

Q. Contradictions and Validation Notes

  • Commercial Standards : highlights variability in methylglyoxal standards; researchers should validate purity via NMR or prepare in-house derivatives.
  • Reactivity Differences : notes methylglyoxal’s lower aerosol growth vs. glyoxal, emphasizing the need for controlled chamber studies to resolve mechanistic disparities .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMONFVFAYLRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073444
Record name Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo-
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24645-80-5
Record name 4-Hydroxyphenylglyoxal
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Record name (p-Hydroxyphenyl)glyoxal
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo-
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Record name (P-HYDROXYPHENYL)GLYOXAL
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Synthesis routes and methods I

Procedure details

4-Hydroxyacetophenone (15 g., 0.11 mol) was dissolved in 70 ml. dioxane and 8.3 ml. H2O. SeO2 (12.2 g., 0.11 mol) was added and the mixture heated at 80° for 18 hours, then filtered over diatomaceous earth. The filtrate was stripped, taken up in 150 ml. H2O, heated on a steam bath, decolorized with activated carbon, cooled to refrigerator temperature, and hydrate of title product recovered by filtration, 5.72 g. Anhydrous title product was obtained by Kugelrohr distillation; 1H-nmr 5.97 (s, 1H), 6.97 (d, 2H, J=6 Hz), 8.22 (d, 2H, J=6 Hz), 9.68 (s, 1H).
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SeO2
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Synthesis routes and methods II

Procedure details

In a standard undivided cell having a platinum anode and a glossy carbon cathode (33 cm2 each) there is charged 200 g methanol (65° C.), 11.3 g of 4-methoxyacetophenone (4-MAP), and 11.5 g tetraethylammonium toluene sulfonate. This electrolysis is conducted at a current density of about 30 mA/cm2 until a current passage of 50.9 Ah is charged (633% of theoretical value). According to an iodometrical determination, a current efficiency of 50% is obtained. About 150 g methanol is distilled off and the remaining solution is neutralized with aqueous NaHCO3 and extracted with ethyl acetate. The extract is dried and the solvent is removed by evaporation. The remaining oil is separated by column chromatography (silica gel, MTBE/cyclohexane=1/4). The acetal product is 6.4 g of 2,2-dimethoxy-1-[4'-methoxyphenyl]-ethanale (41% based on 4-MAP). Subsequent hydrolysis at 62° C. yields 4-hydroxyphenyl glyoxal (HPGO).
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50.9
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tetraethylammonium toluene sulfonate
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200 g
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Synthesis routes and methods III

Procedure details

adding sodium nitrite and hydrochloric acid to a solution of 4-hydroxyacetophenone in water to form 4-hydroxyphenylglyoxal;
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(p-Hydroxyphenyl)glyoxal
(p-Hydroxyphenyl)glyoxal
(p-Hydroxyphenyl)glyoxal
(p-Hydroxyphenyl)glyoxal
(p-Hydroxyphenyl)glyoxal

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